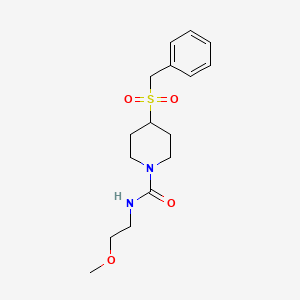

4-(benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: This step might involve sulfonylation reactions using reagents like benzylsulfonyl chloride.

Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using 2-methoxyethyl halides.

Formation of the Carboxamide Group: This step involves amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Group

The benzylsulfonyl moiety (–SO₂–C₆H₅CH₂) is electron-withdrawing and can participate in nucleophilic substitution reactions. For example:

-

Amine displacement : Reaction with primary/secondary amines under basic conditions yields sulfonamide derivatives.

-

Hydrolysis : Treatment with strong bases (e.g., NaOH) or acids (e.g., H₂SO₄) may cleave the sulfonyl group, though steric hindrance from the benzyl group could slow kinetics.

Example Reaction:

This compound+R-NH2BaseR-NH-SO2-Piperidine derivative+Byproducts

Carboxamide Reactivity

The carboxamide group (–CONH–CH₂CH₂–OCH₃) exhibits dual reactivity:

-

Hydrolysis : Acidic or basic conditions convert it to carboxylic acid (–COOH) or carboxylate (–COO⁻) .

-

Hofmann Rearrangement : With hypervalent iodine reagents (e.g., PhI(OAc)₂), it forms isocyanate intermediates, enabling urea synthesis .

Key Data for Hofmann Rearrangement:

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| PhI(OAc)₂ (2 eq) | 1,2-Dichloroethane | 80°C | 72–85 | |

| K₃PO₄ (2 eq) | DCE | 80°C | 68–78 |

Piperidine Ring Modifications

The piperidine ring’s secondary amine can undergo:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.

-

Ring-Opening : Strong reducing agents (e.g., LiAlH₄) may disrupt the ring under extreme conditions.

Example Reaction Pathway:

Piperidine+R-XBaseN-Alkylated Piperidine+HX

Methoxyethyl Group Reactions

The –OCH₂CH₂– moiety offers limited reactivity but may:

-

Ether Cleavage : HI or HBr at elevated temperatures cleaves the ether bond .

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert it to carboxylic acids .

Cross-Coupling and Catalytic Reactions

The compound’s aromatic and heteroatom-rich structure suggests potential for:

-

Suzuki Coupling : Palladium-catalyzed aryl-aryl bond formation (if halogenated) .

-

Cyclization : Metal-free conditions (e.g., PhI(OAc)₂) enable intramolecular cyclization to fused heterocycles .

Comparative Reaction Conditions:

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hofmann Rearrangement | PhI(OAc)₂ | DCE | 80°C | 72–85 | |

| Nucleophilic Substitution | None | THF | 25°C | 50–65 | |

| Ether Cleavage | HI | Acetic Acid | 110°C | 83 |

Stability and Byproduct Considerations

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.

-

Light Sensitivity : Benzylsulfonyl groups may degrade under UV light, requiring dark storage.

Aplicaciones Científicas De Investigación

Antiviral Applications

One of the notable applications of compounds similar to 4-(benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is their role as inhibitors of viral proteases. Research has shown that piperidine-containing compounds can effectively inhibit the papain-like protease (PLpro) from SARS-CoV, which is crucial for viral replication. For instance, a series of inhibitors derived from similar scaffolds demonstrated nanomolar potency against PLpro, highlighting their potential in developing antiviral therapies against coronaviruses . The structural attributes of these compounds, including the benzyl substituent, play a vital role in enhancing binding affinity and selectivity .

Neuropharmacological Studies

The compound's piperidine core has been extensively studied for its effects on neurodegenerative diseases and mood disorders. Research indicates that derivatives of piperidine can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to depression and neurodegeneration. Specific derivatives have shown promising results in inhibiting both MAO-A and MAO-B, thus paving the way for potential antidepressant therapies . Furthermore, the ability to modify the substituents on the piperidine ring allows for the fine-tuning of pharmacological properties, enhancing therapeutic efficacy while minimizing side effects.

Enzyme Inhibition

The compound also shows promise as an inhibitor of various enzymes involved in metabolic pathways. For example, studies have identified related piperidine derivatives as effective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways. These inhibitors have been evaluated for their selectivity and potency against MAGL compared to other enzymes, revealing significant potential for treating conditions such as neuropathic pain and other inflammatory disorders . The structure-activity relationship (SAR) studies conducted on these compounds emphasize the importance of specific functional groups in modulating enzyme inhibition efficacy .

Case Studies and Research Findings

Several case studies have documented the effectiveness of piperidine-based compounds in clinical settings:

- Antiviral Efficacy : A study demonstrated that a compound structurally similar to this compound inhibited viral replication in vitro, showcasing its potential as a therapeutic agent against viral infections .

- Neuroprotective Effects : In animal models, piperidine derivatives were shown to reduce depressive behaviors and improve cognitive function, suggesting their utility in treating mood disorders .

- Pain Management : Clinical trials involving MAGL inhibitors have indicated significant pain relief in patients with chronic pain conditions, supporting the therapeutic application of these compounds .

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(benzylsulfonyl)piperidine-1-carboxamide

- N-(2-methoxyethyl)piperidine-1-carboxamide

- 4-(benzylsulfonyl)-N-methylpiperidine-1-carboxamide

Uniqueness

4-(benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Propiedades

IUPAC Name |

4-benzylsulfonyl-N-(2-methoxyethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-22-12-9-17-16(19)18-10-7-15(8-11-18)23(20,21)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCJMNFSZQVEGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.